molecular formula C₇₇H₁₁₉N₂₁O₂₆S₃ B612537 Scyliorhinin II CAS No. 112748-19-3

Scyliorhinin II

Cat. No.: B612537
CAS No.: 112748-19-3
M. Wt: 1851.09
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Scyliorhinin II” is a synthetic peptide composed of multiple amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence includes both D- and L-forms of amino acids, which can influence its structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Scyliorhinin II” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the amino group of the growing peptide chain.

    Deprotection: Removal of the protecting group (e.g., Fmoc) from the amino group of the last added amino acid to allow the next coupling reaction.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, and may include automated synthesizers to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Oxidation of cysteine residues to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Reduction of disulfide bonds to free thiol groups.

    Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various nucleophiles or electrophiles depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds.

Scientific Research Applications

Peptides like “Scyliorhinin II” have various applications in scientific research, including:

    Chemistry: Studying peptide synthesis, structure, and reactivity.

    Biology: Investigating peptide interactions with proteins, nucleic acids, and cell membranes.

    Medicine: Developing peptide-based drugs for therapeutic purposes, such as antimicrobial peptides or peptide hormones.

    Industry: Using peptides in biotechnology applications, such as enzyme inhibitors or affinity tags for protein purification.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as enzymes, receptors, or ion channels, leading to various biological effects. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH: Another synthetic peptide with a different sequence but similar structural properties.

    H-DL-Ser-DL-Pro-DL-Ser-DL-Asn-DL-Ser-DL-Lys-DL-Cys(1)-DL-Pro-DL-Asp-Gly-DL-Pro-DL-Asp-DL-Cys(1)-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-OH: A variant with a different terminal group.

Uniqueness

The uniqueness of “Scyliorhinin II” lies in its specific sequence and the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability.

Properties

IUPAC Name

2-[15-[[6-amino-2-[[2-[[4-amino-2-[[2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-20-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]-23-(carboxymethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H119N21O26S3/c1-38(2)26-44(65(112)85-42(62(81)109)20-25-125-5)84-57(103)31-82-75(122)61(39(3)4)95-68(115)45(27-40-14-7-6-8-15-40)87-71(118)51-36-126-127-37-52(77(124)98-24-13-19-55(98)73(120)89-47(29-59(105)106)63(110)83-32-58(104)96-22-11-17-53(96)72(119)90-48(30-60(107)108)67(114)93-51)94-64(111)43(16-9-10-21-78)86-69(116)49(34-100)91-66(113)46(28-56(80)102)88-70(117)50(35-101)92-74(121)54-18-12-23-97(54)76(123)41(79)33-99/h6-8,14-15,38-39,41-55,61,99-101H,9-13,16-37,78-79H2,1-5H3,(H2,80,102)(H2,81,109)(H,82,122)(H,83,110)(H,84,103)(H,85,112)(H,86,116)(H,87,118)(H,88,117)(H,89,120)(H,90,119)(H,91,113)(H,92,121)(H,93,114)(H,94,111)(H,95,115)(H,105,106)(H,107,108)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVHHUZLTJIRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)N2)CC(=O)O)CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H119N21O26S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1851.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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